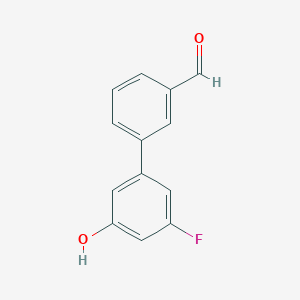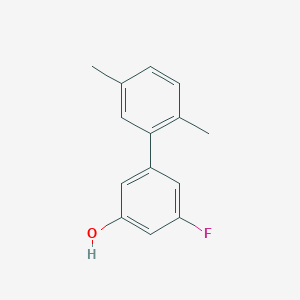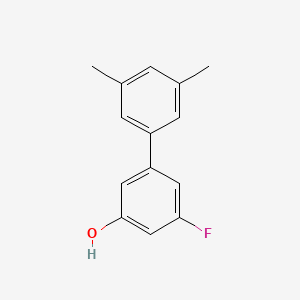
5-(2,4-Dimethylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) is a compound that has been widely studied for its potential applications in various scientific research fields. It is a derivative of phenol, which is an aromatic organic compound. This compound has been used to synthesize various organic compounds, as well as for its potential applications in drug metabolism, drug delivery, and biotechnology.
Applications De Recherche Scientifique
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) has been studied for its potential applications in drug metabolism, drug delivery, and biotechnology. It has been used as a substrate for the synthesis of various organic compounds, such as polymers, surfactants, and pharmaceuticals. It has also been used as a reagent for the synthesis of various drugs, such as anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs. Additionally, it has been used in the development of nanomaterials and nanodevices.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed that the compound can interact with various enzymes and receptors in the body, which can lead to various biochemical and physiological effects. Additionally, it is believed that the compound can interact with metal ions, which can lead to the formation of metal complexes. These metal complexes can then interact with various proteins and enzymes, leading to various biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) are not fully understood. However, it is believed that the compound can interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) has several advantages and limitations for lab experiments. One advantage is that it is a stable compound, which makes it easy to store and handle in the laboratory. Additionally, it is relatively easy to synthesize and can be used in a wide variety of experiments. However, the compound is toxic and should be handled with caution. Additionally, it is expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for 5-(2,4-Dimethylphenyl)-3-fluorophenol (95%). One potential direction is to further explore its potential applications in drug metabolism, drug delivery, and biotechnology. Another potential direction is to study its potential effects on gene expression and its potential interactions with metal ions. Additionally, further research could be done to explore its potential toxicity and its potential effects on the environment. Finally, further research could be done to explore its potential use as a substrate for the synthesis of various organic compounds.
Méthodes De Synthèse
5-(2,4-Dimethylphenyl)-3-fluorophenol (95%) can be synthesized by the reaction of 2,4-dimethylphenol and hydrofluoric acid in the presence of a catalyst. The reaction takes place at a temperature of 80-90°C and a pressure of 0.2-0.4 MPa. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and the reaction time is typically 5-6 hours. The reaction yields a 95% pure product of 5-(2,4-Dimethylphenyl)-3-fluorophenol.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUZSJVGKPAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684132 |
Source


|
| Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-01-7 |
Source


|
| Record name | 5-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














